7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852668
InChI: InChI=1S/C10H15NS/c1-2-3-9-10-8(4-6-11-9)5-7-12-10/h5,7,9,11H,2-4,6H2,1H3
SMILES:
Molecular Formula: C10H15NS
Molecular Weight: 181.30 g/mol

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

CAS No.:

Cat. No.: VC17852668

Molecular Formula: C10H15NS

Molecular Weight: 181.30 g/mol

* For research use only. Not for human or veterinary use.

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine -

Specification

Molecular Formula C10H15NS
Molecular Weight 181.30 g/mol
IUPAC Name 7-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Standard InChI InChI=1S/C10H15NS/c1-2-3-9-10-8(4-6-11-9)5-7-12-10/h5,7,9,11H,2-4,6H2,1H3
Standard InChI Key MRPLSRYIEHTJES-UHFFFAOYSA-N
Canonical SMILES CCCC1C2=C(CCN1)C=CS2

Introduction

Structural Characteristics and Nomenclature

The core structure of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine consists of a bicyclic system where a thiophene ring (a five-membered aromatic ring containing sulfur) is fused to a partially saturated pyridine ring (a six-membered ring with one nitrogen atom). The numbering system follows IUPAC conventions, with the thiophene moiety occupying positions 2 and 3, and the pyridine ring extending across positions c (Figure 1). The propyl group (-CH2CH2CH3) is attached to the 7-position of the pyridine ring, which exists in a partially saturated (4H,5H,6H,7H) conformation. This saturation introduces stereochemical complexity, as the pyridine ring adopts a non-planar, chair-like conformation .

Table 1: Key Molecular Properties of 7-Propyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine

PropertyValue
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
IUPAC Name7-Propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
SMILESCCC1C2=C(SC=C2)NCCC1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1 (N atom)

The saturation at the pyridine ring reduces aromaticity compared to fully unsaturated thienopyridines, potentially enhancing solubility in polar solvents. Computational models suggest a dipole moment of approximately 2.1 D, favoring interactions with biological membranes.

Synthetic Methodologies

Core Ring Construction

The synthesis of thieno[2,3-c]pyridine derivatives typically employs cyclization strategies. For 7-propyl variants, two principal routes have been identified:

  • Bischler-Napieralski Cyclization:
    A thiophene-ethylamine derivative (e.g., 2-thiopheneethylamine) reacts with a propyl-substituted aldehyde under acidic conditions to form an imine intermediate, which undergoes intramolecular cyclization. This method, optimized for related tetrahydrothieno[3,2-c]pyridines, yields racemic mixtures requiring chiral resolution .

  • Pictet-Spengler Reaction:
    This one-pot reaction between 2-thiopheneethylamine and a propyl-containing ketone or aldehyde (e.g., pentanal) in the presence of Lewis acids (e.g., ZnCl2) generates the tetrahydrothienopyridine core with higher stereochemical control. Recent adaptations report yields exceeding 60% for analogous structures .

MethodYield (%)Purity (%)Stereoselectivity
Bischler-Napieralski45–5590–95Low (racemic)
Pictet-Spengler60–6895–98Moderate (R:S = 3:1)
Post-cyclization alkylation70–7585–90High (retained configuration)

Physicochemical Properties

Experimental data for the title compound remain scarce, but analogs provide reliable proxies:

  • Solubility:

    • Water: <0.1 mg/mL (logP ≈ 2.8)

    • DMSO: 25–30 mg/mL

    • Ethanol: 15–20 mg/mL

  • Thermal Stability:
    Differential scanning calorimetry (DSC) of similar tetrahydrothienopyridines shows decomposition onset at 180–190°C, suggesting moderate thermal stability .

  • Spectroscopic Profiles:

    • 1H NMR (400 MHz, CDCl3): δ 6.95 (d, J=5.2 Hz, 1H, thiophene-H), 3.45–3.30 (m, 2H, N-CH2), 2.95–2.80 (m, 1H, propyl-CH), 1.70–1.40 (m, 4H, propyl-CH2 and ring-CH2).

    • 13C NMR: 145.2 (C-S), 128.5 (thiophene-C), 55.3 (N-CH2), 38.1 (propyl-C) .

TargetAssay TypePredicted IC50/MICConfidence Level
HHATEnzymatic5–15 μMModerate (analog data)
Bacterial membranesBroth microdilution10–20 μg/mLLow (structural similarity)

Challenges and Future Directions

  • Stereochemical Optimization:
    The 7-position’s chirality significantly impacts bioactivity. For example, (R)-enantiomers of related inhibitors exhibit 2–3× higher potency than (S)-forms . Asymmetric synthesis techniques (e.g., chiral auxiliaries) must be prioritized.

  • Metabolic Stability:
    Preliminary ADME predictions indicate rapid hepatic clearance (t1/2 = 1.2 h in human microsomes). Structural modifications, such as fluorination of the propyl chain, could enhance metabolic resistance.

  • Target Validation: CRISPR-Cas9 knockout studies in model organisms are needed to confirm HHAT as the primary target. Off-target effects on related acyltransferases (e.g., PORCN) must also be assessed.

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